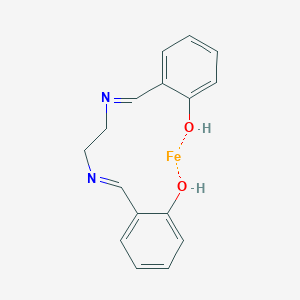

N,N-Bis(salicylidene)ethylenediamine iron(ii)

Description

N,N-Bis(salicylidene)ethylenediamine (salen) is a tetradentate Schiff base ligand with two nitrogen and two oxygen donor atoms, forming stable complexes with transition metals. The iron(II) derivative, [Fe(salen)], is part of a broader class of salen-metal complexes studied for their catalytic, magnetic, and biomedical properties. While iron(III)-salen complexes are more extensively documented in the literature (e.g., anticancer applications ), iron(II)-salen remains less characterized but shares structural similarities with its analogs. Salen ligands are notable for their planar geometry and ability to stabilize metal ions in varying oxidation states, making them versatile in coordination chemistry and separation science .

Properties

Molecular Formula |

C16H16FeN2O2 |

|---|---|

Molecular Weight |

324.15 g/mol |

IUPAC Name |

2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;iron |

InChI |

InChI=1S/C16H16N2O2.Fe/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2; |

InChI Key |

BTAZJRYBYAWUPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.[Fe] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N,N-Bis(salicylidene)ethylenediamine Iron(II)

General Synthetic Strategy

The synthesis of N,N-bis(salicylidene)ethylenediamine iron(II) typically involves two main steps:

Synthesis of the ligand N,N-bis(salicylidene)ethylenediamine (salen): This is achieved by the condensation reaction between salicylaldehyde and ethylenediamine under reflux conditions in a suitable solvent such as methanol or acetonitrile.

Complexation with iron(II) salt: The ligand solution is then reacted with an iron(II) salt, commonly iron(II) chloride or ammonium ferrous sulfate, to form the iron(II) complex.

Detailed Stepwise Preparation

Ligand Synthesis

- Reactants: Salicylaldehyde and ethylenediamine in a 2:1 molar ratio.

- Solvent: Methanol or anhydrous acetonitrile.

- Conditions: Reflux for several hours (typically 4–12 h).

- Isolation: The ligand precipitates out or is isolated by solvent evaporation and recrystallization.

- Purity: Confirmed by melting point (usually around 127-128 °C) and spectroscopic methods.

Complex Formation

- Reactants: The prepared salen ligand and iron(II) salt (e.g., iron(II) chloride or ammonium ferrous sulfate hexahydrate).

- Solvent: Methanol or ethanol.

- Conditions: The ligand is dissolved in the solvent, followed by the addition of the iron(II) salt solution under stirring at room temperature or slightly elevated temperatures (20–60 °C).

- Reaction Time: Typically 1–8 hours, sometimes under reflux.

- Isolation: The complex precipitates out, filtered, washed with cold solvent, and dried under vacuum.

- Characterization: Melting point (~127-128 °C), elemental analysis, and spectroscopic techniques.

Optimization via Solvent Extraction and Response Surface Methodology

A study employing solvent extraction combined with response surface methodology (RSM) optimized the preparation and extraction of the iron(II) bis(salicylidene)ethylenediamine complex. Key optimized parameters included:

| Parameter | Optimized Value |

|---|---|

| Salen concentration | 0.42% (w/v) |

| Iron(II) ion conc. | 20 μg/mL |

| Temperature | 20 °C |

| Extraction time | 8.19 minutes |

| Acid concentration | 10⁻⁴ M HCl |

| Extraction cycles | 1 |

Under these conditions, an 81% extraction efficiency was achieved, closely matching the predicted 81.75%, demonstrating the robustness of the method.

Alternative Synthetic Routes and Variations

- Use of Different Iron Salts: Iron(II) chloride and ammonium ferrous sulfate hexahydrate are common; choice affects purity and yield.

- Solvent Variations: Methanol, ethanol, and acetonitrile are commonly used solvents; solvent choice influences solubility and reaction kinetics.

- Reflux vs. Room Temperature: Refluxing accelerates ligand formation and complexation but room temperature methods are also reported for mild conditions.

- Ligand Modifications: Functionalized salen ligands (e.g., halogenated or methoxy-substituted) have been synthesized via similar condensation methods, followed by complexation with iron salts under reflux in ethanol.

Data Tables Summarizing Preparation Parameters and Conditions

Analytical and Characterization Techniques in Preparation

- Melting Point Determination: Used for both ligand and complex to assess purity and identity.

- Mass Spectrometry (GC-MS): Confirms molecular weight and purity of ligand and complex.

- UV-Vis and IR Spectroscopy: To confirm ligand formation and metal coordination.

- Elemental Analysis: To verify stoichiometry.

- High-Performance Liquid Chromatography (HPLC): Used in modified ligand syntheses to confirm purity >95%.

- Magnetic Susceptibility and Electron Paramagnetic Resonance (EPR): Characterize iron oxidation state and spin state in complexes.

Summary of Research Findings on Preparation

- The classical Schiff base condensation followed by metal complexation remains the most reliable method for preparing N,N-bis(salicylidene)ethylenediamine iron(II).

- Optimization via solvent extraction and response surface methodology can significantly enhance yield and purity, with precise control over parameters such as ligand concentration, temperature, and acid concentration.

- Variations in ligand structure and iron oxidation state (Fe(II) vs. Fe(III)) influence complex properties but preparation methods are broadly similar, involving reflux and stoichiometric mixing of ligand and metal salt solutions.

- The compound’s preparation is reproducible and scalable, suitable for applications in catalysis and bioinorganic chemistry.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(salicylidene)ethylenediamine iron(ii) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the coordination environment of the iron(ii) center and the nature of the ligands.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.

Substitution: Ligand substitution reactions can occur when the complex is treated with other ligands, such as phosphines or amines, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N,N-Bis(salicylidene)ethylenediamine iron(ii) may result in the formation of iron(iii) complexes, while ligand substitution can lead to the formation of new coordination compounds with different ligands.

Scientific Research Applications

Catalysis

Role as a Ligand:

N,N-Bis(salicylidene)ethylenediamine iron(II) serves as an effective ligand in several catalytic reactions. It enhances the efficiency of chemical transformations, particularly in organic synthesis. The compound is known for facilitating reactions such as:

- Epoxidation of Olefins: This reaction benefits from the complex's ability to stabilize transition states, leading to higher yields.

- Lactide Polymerization: The compound acts as a catalyst, promoting the polymerization process effectively.

- Hydroxylation Reactions: It is utilized in hydroxylating various substrates, showcasing its versatility in catalysis .

Coordination Chemistry

Formation of Metal Complexes:

N,N-Bis(salicylidene)ethylenediamine iron(II) forms stable complexes with transition metals, making it valuable in coordination chemistry. These complexes are essential for:

- Material Development: The stability and reactivity of these metal-ligand interactions are crucial for creating new materials with tailored properties.

- Study of Metal-Ligand Interactions: Research into these interactions provides insights into the behavior of metal complexes in various environments .

Analytical Chemistry

Chelating Agent:

The compound functions as a chelating agent, aiding in the detection and quantification of metal ions in environmental samples. Its application in analytical methods improves accuracy and sensitivity, particularly in:

- Environmental Monitoring: It helps analyze pollutants by binding to metal ions, allowing for more precise measurements .

Pharmaceutical Research

Drug Development:

N,N-Bis(salicylidene)ethylenediamine iron(II) has shown potential in pharmaceutical research, particularly in targeting specific biological pathways. Its unique structure allows researchers to explore:

- Anti-Cancer Properties: Studies indicate that the compound can induce apoptosis in cancer cells, similar to conventional chemotherapy agents like cisplatin. This property is attributed to its ability to generate reactive oxygen species (ROS), which can lead to cellular damage and death .

- Drug Candidates: Its interaction with biological systems makes it a candidate for developing new therapeutic agents .

Material Science

Nanomaterials and Polymers:

In material science, N,N-Bis(salicylidene)ethylenediamine iron(II) is utilized for synthesizing novel polymers and nanomaterials. Its applications include:

- Electronics: The compound contributes to advancements in electronic materials due to its conductive properties.

- Nanotechnology: It plays a role in developing nanostructured materials that exhibit unique physical and chemical properties .

Case Study 1: Anti-Cancer Applications

A study demonstrated that N,N-Bis(salicylidene)ethylenediamine iron(II) particles induced apoptosis in MAT-Lu prostate cancer cells, showing efficacy comparable to cisplatin. The mechanism involved ROS production leading to DNA damage and activation of apoptotic pathways .

Case Study 2: Catalytic Efficiency

Research highlighted the use of N,N-Bis(salicylidene)ethylenediamine iron(II) as a catalyst for lactide polymerization, achieving high conversion rates and molecular weight control, which are critical for producing biodegradable polymers .

Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Catalysis | Ligand for various reactions | Enhanced yields in epoxidation and polymerization |

| Coordination Chemistry | Forms stable metal complexes | Valuable for material development |

| Analytical Chemistry | Chelating agent for metal ion detection | Improved accuracy in environmental monitoring |

| Pharmaceutical Research | Potential anti-cancer drug candidate | Induces apoptosis via ROS production |

| Material Science | Synthesis of polymers and nanomaterials | Advances in electronics and nanotechnology |

Mechanism of Action

The mechanism of action of N,N-Bis(salicylidene)ethylenediamine iron(ii) involves its ability to form stable complexes with metal ions. The compound acts as a ligand, coordinating to the metal center through its nitrogen and oxygen atoms. This coordination can influence the redox properties of the metal center, making it useful in catalytic and biological applications. In the case of its anticancer activity, the compound induces ferroptosis by generating reactive oxygen species and increasing lipid peroxidation .

Comparison with Similar Compounds

Structural and Stability Comparisons

- Stability Constants : The dissociation constant of salen is pKa = 12.59 ± 0.50, enabling proton replacement by metal cations during complexation. Stability constants for Ni(II), Cu(II), and Zn(II) complexes are similar, correlating inversely with ionic radii (Cu²⁺: 0.73 Å < Ni²⁺: 0.69 Å < Zn²⁺: 0.74 Å) .

- Complex Stoichiometry : ESI-HRMS reveals that Cu²⁺ forms dominant dinuclear species (e.g., [2Cu²⁺ + 2L–3H]⁺), while Zn²⁺ and Ni²⁺ complexes exhibit lower signal intensities under identical conditions, indicating weaker binding affinity .

Extraction Efficiency

In contrast, β-diketones like LIX-54 achieve 72–85% Cu(II) extraction but lack versatility for multi-metal systems .

Iron(III)-Salen Complexes

Iron(III)-salen derivatives, such as chlorido[N,N'-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III), demonstrate enhanced lipophilicity and anticancer activity compared to Fe(II) analogs. Halogenation (F, Cl, Br) at the salicylidene moiety improves cellular uptake by 30–50%, highlighting the role of oxidation state and substituents in biological activity . Magnetic studies of Fe(III)-salen reveal paramagnetic behavior with five- or six-coordinate geometries, distinct from Fe(II) due to differing spin states .

Comparison with Other Ligand Systems

Salamo-Like Ligands

Salamo derivatives (e.g., 1,2-bis(salicylideneaminooxy)ethane) exhibit stability constants >10⁴ times higher than salen due to additional oxime groups, enabling stronger coordination with rare-earth metals like La(III). Heteronuclear Zn(II)-La(III)-salamo complexes show unique photophysical properties, unlike salen systems .

β-Diketones

LIX-54, a β-diketone, selectively extracts Cu(II) from ammonia solutions with 72–85% efficiency but lacks salen’s adaptability for polymetallic recovery .

Selectivity in Noble Metal Recovery

Salen achieves >94% extraction of Pd²⁺, Ag⁺, Pt²⁺, and Au³⁺ from aqueous solutions but shows low selectivity in polymetallic systems (Figure 4, ). This contrasts with sulfur-containing extractants like CYANEX 301, which target Pt(IV) and Ir(III) with higher specificity .

Key Research Findings

Cu(II) Preference : Salen’s highest affinity for Cu(II) is driven by ionic radius compatibility and Jahn-Teller distortion stabilization .

Oxidation State Effects : Fe(III)-salen complexes outperform Fe(II) in biomedical applications due to enhanced redox activity and ligand modifications .

Ligand Design Impact : Introducing electron-withdrawing groups (e.g., halogens) or extending conjugation (e.g., Salamo) tailors salen derivatives for specific metal ions or functions .

Biological Activity

N,N-Bis(salicylidene)ethylenediamine iron(II), commonly referred to as Fe(Salen), is a coordination compound that has garnered significant attention in recent years due to its diverse biological activities, particularly in the field of cancer therapy. This article delves into the biological mechanisms, therapeutic potentials, and research findings associated with this compound.

Chemical Structure and Properties

Fe(Salen) is characterized by its tetradentate ligand structure, where two nitrogen atoms from the ethylenediamine and two oxygen atoms from the salicylidene moieties coordinate with an iron(II) ion. This configuration not only stabilizes the metal center but also enhances its reactivity, making it a suitable candidate for various biological applications.

Mechanisms of Biological Activity

- Induction of Apoptosis : Fe(Salen) has been shown to induce apoptosis in various cancer cell lines. The underlying mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death. Studies indicate that Fe(Salen) can promote ROS production comparable to established chemotherapeutics like cisplatin .

- Ferroptosis : Recent research highlights that Fe(Salen) can induce ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This mechanism is particularly relevant in cancer cells, where ferroptosis can be exploited to overcome resistance to conventional therapies .

- Magnetic Properties : The unique magnetic properties of Fe(Salen) facilitate targeted drug delivery using magnetic guidance. This approach enhances the accumulation of the compound at tumor sites, thereby improving therapeutic efficacy while minimizing systemic toxicity .

Table 1: Summary of Biological Activities of Fe(Salen)

Case Study: MDA-MB 231 Breast Cancer Cells

A study investigating the effects of Fe(Salen) on MDA-MB 231 cells demonstrated significant antiproliferative effects. The treatment resulted in increased lipid peroxidation and elevated levels of mitochondrial ROS, confirming the induction of ferroptosis as a key mechanism . Furthermore, live-cell imaging revealed morphological changes consistent with apoptosis, reinforcing the compound's potential as an anticancer agent.

Safety and Toxicity Profile

While Fe(Salen) exhibits promising biological activity, its safety profile is crucial for clinical applications. Preliminary studies indicate that Fe(Salen) displays selective toxicity towards cancer cells while sparing non-cancerous cells, such as fibroblasts and mammary gland cells . However, further toxicological assessments are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the standard synthesis and characterization protocols for N,N-Bis(salicylidene)ethylenediamine (salen) and its iron(II) complex?

- Methodological Answer : The ligand is synthesized via condensation of salicylaldehyde with ethylenediamine in a 2:1 molar ratio in methanol, followed by refluxing for 2–4 hours . For the iron(II) complex, iron(II) acetate is added to the ligand solution under inert conditions to prevent oxidation. Characterization involves:

- UV-Vis Spectroscopy : Confirms π→π* and n→π* transitions in the ligand (λmax ~320 nm) and metal-to-ligand charge transfer (MLCT) bands in the complex .

- Thermogravimetric Analysis (TGA) : Iron(II)-salen shows enhanced thermal stability compared to the free ligand. For example, the decomposition onset temperature increases by ~150°C upon metal coordination .

- Cyclic Voltammetry : Evaluates redox behavior; iron-salen exhibits quasi-reversible Fe(II)/Fe(III) redox couples (E1/2 ~0.45 V vs. Ag/AgCl) .

Q. How is salen used as a photosensitizer in dye-sensitized solar cells (DSSCs)?

- Methodological Answer : Salen acts as a charge-transfer sensitizer due to its broad absorption spectrum (300–500 nm). Key steps for DSSC fabrication:

Dye Adsorption : Immobilize salen on TiO2 electrodes via carboxylate or hydroxyl anchoring groups .

Electrolyte Optimization : Use iodide/triiodide redox couples.

Photovoltaic Testing : Measure current-voltage (J-V) curves under AM 1.5G illumination. Reported efficiencies: ~0.14% for ligand-based DSSCs and ~0.12% for copper-salen, suggesting minimal enhancement from metalation .

Q. What spectroscopic techniques are critical for analyzing salen-metal interactions?

- Methodological Answer :

- FT-IR : Detects shifts in C=N stretching (~1630 cm⁻¹) and phenolic C-O (~1250 cm⁻¹) upon metal coordination .

- ¹H NMR : Free salen shows imine proton signals at ~8.3 ppm; these shift or disappear upon metal binding .

- Electron Paramagnetic Resonance (EPR) : For paramagnetic Fe(II)/Fe(III) complexes, EPR reveals g-values (~2.0–2.2) and spin states .

Advanced Research Questions

Q. How can researchers address contradictions in photovoltaic efficiencies between salen ligands and their metal complexes?

- Methodological Answer : Despite theoretical predictions, copper-salen DSSCs underperform compared to the ligand. To investigate:

- Electron Injection Dynamics : Use transient absorption spectroscopy to compare electron injection rates from ligand vs. metal-complex excited states .

- Charge Recombination : Electrochemical impedance spectroscopy (EIS) reveals longer electron lifetimes in ligand-sensitized TiO2 (τ ~12 ms vs. ~8 ms for Cu-salen) .

- Molecular Orbital Alignment : Density functional theory (DFT) calculations show the ligand’s LUMO (-3.2 eV) aligns better with TiO2’s conduction band (-4.0 eV) than Cu-salen’s (-2.9 eV) .

Q. What mechanistic insights explain iron-salen’s antitumor activity, and how can toxicity be mitigated?

- Methodological Answer :

- Mechanism : Fe-salen induces apoptosis via ROS generation and mitochondrial membrane disruption, mimicking cisplatin’s DNA-binding activity but with lower nephrotoxicity .

- Toxicity Mitigation : Co-administer deferoxamine mesylate (DFO), a chelator that binds excess Fe-salen. In murine models, DFO reduces hepatic iron accumulation by 40% and improves survival rates .

Q. How can salen’s catalytic activity in olefin epoxidation be optimized experimentally?

- Methodological Answer :

- Substrate Scope : Test salen-Fe(II) with styrene derivatives; electron-deficient alkenes show higher conversion (~85%) due to electrophilic oxo intermediates .

- Oxidant Screening : Compare tert-butyl hydroperoxide (TBHP) vs. H2O2. TBHP gives higher enantiomeric excess (ee ~78%) but requires anhydrous conditions .

- Spectroscopic Monitoring : In situ Raman spectroscopy tracks Fe=O intermediate formation at ~825 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.